Ch55-O-C3-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C27H35NO4 |

|---|---|

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

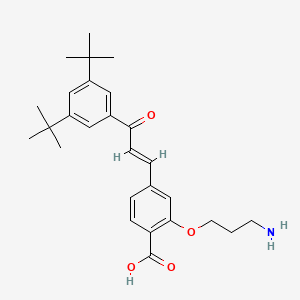

2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |

InChI |

InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+ |

InChI-Schlüssel |

SCMXMXZHZNYFOT-PKNBQFBNSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ch55-O-C3-NH2: A Technical Guide to its Mechanism of Action on Retinoic Acid Receptors (RARs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Ch55-O-C3-NH2 as a targeting ligand for Retinoic Acid Receptors (RARs). This compound is a derivative of the potent synthetic retinoid, Ch55. It is primarily utilized as the RAR-binding component in heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). These constructs are designed to induce the targeted degradation of RARs via the ubiquitin-proteasome system. This guide details the molecular mechanism, presents available quantitative data for the parent compound Ch55, outlines experimental protocols for assessing RAR degradation, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction: The Role of this compound in Targeted Protein Degradation

This compound serves as a high-affinity ligand for Retinoic Acid Receptors (RARs), which are nuclear receptors that play a crucial role in cell differentiation, proliferation, and apoptosis.[1] In recent advancements in targeted therapy, this compound has been incorporated into SNIPERs.[2] SNIPERs are chimeric molecules that consist of a ligand for a target protein (in this case, this compound for RARs), a linker, and a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1).[3] The primary function of this compound within this construct is to selectively bind to RARs, thereby facilitating their proximity to the recruited E3 ligase for subsequent ubiquitination and proteasomal degradation.[2]

Mechanism of Action: RAR Degradation via the SNIPER Pathway

The mechanism of action of a SNIPER incorporating this compound involves the formation of a ternary complex between the RAR, the SNIPER molecule, and an E3 ubiquitin ligase (e.g., cIAP1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the RAR. Polyubiquitination marks the RAR for recognition and degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the receptor. This targeted degradation effectively ablates RAR signaling. A notable example is PROTAC RAR Degrader-1, which utilizes this compound (referred to as RAR ligand 1) and has been shown to reduce RARα levels in a concentration-dependent manner in HT1080 cells, an effect that is blocked by the proteasome inhibitor MG132.[4] Another reported construct, SNIPER-51, also uses a Ch55-based ligand to induce the degradation of RARα.[2]

Signaling Pathway Diagram

References

The Retinoid Analogue Ch55-O-C3-NH2: An In-depth Analysis of its Interaction with Retinoic Acid Receptor Subtypes

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the synthetic retinoid Ch55-O-C3-NH2 with the three subtypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. Due to the limited availability of public data on this compound, this document focuses on the binding properties of its parent compound, Ch55, to provide a foundational understanding. The methodologies for assessing such binding interactions and the associated signaling pathways are also detailed.

Introduction

Retinoic acid receptors are ligand-inducible transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Synthetic retinoids are of significant interest in drug development for their potential therapeutic applications in oncology and dermatology. Ch55 is a potent synthetic retinoid known to interact with RARs.[2] The derivative, this compound, is a modified form of Ch55, often utilized as a component in proteolysis-targeting chimeras (PROTACs) to facilitate the degradation of target proteins through the recruitment of E3 ubiquitin ligases. Understanding its binding affinity to RAR subtypes is critical for the rational design and application of such therapeutic agents.

Binding Affinity of Parent Compound Ch55 to RAR Subtypes

Multiple sources indicate that Ch55 binds with high affinity to RARα and RARβ.[2][3][4] More recent research has suggested that Ch55 exhibits a comparably high binding affinity across all three RAR subtypes, including RARγ. A summary of the available qualitative data is presented in Table 1.

| Compound | RAR Subtype | Binding Affinity (Qualitative) |

| Ch55 | RARα | High[2][3] |

| Ch55 | RARβ | High[2][3] |

| Ch55 | RARγ | High |

Note: The term "high affinity" is used as specific quantitative values (e.g., Ki or IC50) for Ch55 across all three RAR subtypes from a single comparative study are not consistently reported in the literature. The modification of Ch55 to this compound may alter its binding profile.

Experimental Protocols: Determining Binding Affinity

The binding affinity of a ligand to its receptor is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Representative Protocol: Competitive Radioligand Binding Assay for RARs

1. Preparation of Nuclear Extracts:

-

Culture cells expressing the specific human RAR subtype (RARα, RARβ, or RARγ).

-

Harvest the cells and isolate the nuclei through cell lysis and centrifugation.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a standard method, such as the Bradford assay.

2. Binding Assay:

-

In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid) with a fixed amount of the nuclear extract containing the RAR subtype of interest.

-

Add increasing concentrations of the unlabeled competitor compound (this compound) to the wells.

-

To determine non-specific binding, include control wells with a large excess of an unlabeled high-affinity RAR ligand.

-

Incubate the plate at 4°C for a sufficient period to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the larger protein-ligand complexes while allowing the free radioligand to pass through.

4. Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Retinoic Acid Receptor Signaling Pathway

Upon binding of an agonist like Ch55, RARs undergo a conformational change that initiates a cascade of events leading to the regulation of gene expression.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

References

- 1. Ch55 | RAR-α/RAR-β Agonist | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction and demonstration of retinoic acid receptor agonist Ch55 as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ch55-O-C3-NH2: A Novel Retinoic Acid Receptor Ligand for Targeted Protein Degradation

For Immediate Release

This whitepaper provides an in-depth technical overview of Ch55-O-C3-NH2, a potent and versatile synthetic retinoid designed as a high-affinity ligand for Retinoic Acid Receptors (RARs). Developed as a derivative of the well-characterized RAR agonist Ch55, this molecule has been instrumental in the advancement of targeted protein degradation, particularly in the development of "Specific and Nongentic IAP-dependent Protein Erasers" (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals interested in the application of novel ligands for RARs and the broader field of targeted therapeutics.

Core Compound Data

| Parameter | Data Point | Reference |

| Compound Name | This compound | [1] |

| Synonyms | RAR ligand 1, HY-111843 | [1] |

| Parent Compound | Ch55 | [1] |

| Target Receptor | Retinoic Acid Receptors (RARs) | [1] |

| Application | RAR-targeting moiety in PROTACs/SNIPERs | [1][2] |

Introduction to Retinoic Acid Receptor Signaling

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene transcription in response to retinoic acid, a metabolite of vitamin A. There are three main subtypes of RARs: RARα, RARβ, and RARγ, which are encoded by distinct genes[3]. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[3][4].

In the absence of a ligand, the RAR/RXR heterodimer is typically bound to RAREs along with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist ligand, such as all-trans retinoic acid (ATRA) or synthetic analogs like Ch55, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, initiating the transcription of downstream genes involved in cellular differentiation, proliferation, and apoptosis[3][5][6]. The critical role of RARs in these fundamental cellular processes has made them attractive targets for therapeutic intervention in various diseases, including cancer.

This compound in Targeted Protein Degradation

This compound has emerged as a key building block in the development of PROTACs, specifically SNIPERs, which are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. In this context, this compound serves as the "warhead" that specifically binds to RARs. It is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as the inhibitor of apoptosis protein (IAP)[1][2].

The resulting heterobifunctional molecule, for instance SNIPER-51, can simultaneously bind to an RAR protein and an IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the RAR protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional receptor inhibition, as it leads to the physical elimination of the target protein from the cell.

A notable example is a PROTAC designated as "PROTAC RAR Degrader-1," which is composed of this compound, a linker, and a ligand for IAP. This SNIPER has been shown to effectively downregulate the levels of RARα in a concentration-dependent manner in HT1080 cells[1].

Signaling and Experimental Workflow Visualizations

To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its synthesis would logically follow established methods for the functionalization of the Ch55 scaffold. This would likely involve the introduction of a protected amino-linker to a suitable position on the Ch55 molecule, followed by deprotection to yield the final primary amine.

The characterization of a novel RAR ligand like this compound and its corresponding PROTAC/SNIPER would involve a series of established assays:

Retinoic Acid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of this compound for RAR subtypes.

Methodology:

-

Receptor Preparation: Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs) are expressed and purified.

-

Radioligand: A high-affinity radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid, is used.

-

Assay: A constant concentration of the RAR LBD and the radioligand are incubated in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

RAR-Mediated Transcriptional Reporter Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or HeLa) is used.

-

Transfection: Cells are transiently transfected with:

-

An expression vector for the full-length RAR subtype (RARα, RARβ, or RARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with increasing concentrations of this compound (to determine agonist activity) or with a fixed concentration of a known RAR agonist (e.g., ATRA) in the presence of increasing concentrations of this compound (to determine antagonist activity).

-

Lysis and Assay: Cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.

-

Data Analysis: Luciferase activity is normalized to the control. For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.

Western Blot Analysis for PROTAC-Mediated RAR Degradation

Objective: To confirm the degradation of RAR by a this compound-based SNIPER.

Methodology:

-

Cell Culture and Treatment: A cell line endogenously expressing the target RAR subtype (e.g., HT1080 for RARα) is treated with increasing concentrations of the SNIPER molecule for a specified period (e.g., 24 hours).

-

Control Groups: Include a vehicle control (e.g., DMSO) and a control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the SNIPER to confirm that the degradation is proteasome-dependent.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target RAR subtype. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the RAR band is quantified and normalized to the loading control to determine the relative decrease in RAR protein levels.

Future Directions

The development of this compound and its successful incorporation into RAR-targeting SNIPERs highlights a promising therapeutic strategy. Future research will likely focus on optimizing the linker and E3 ligase ligand components of these PROTACs to enhance their degradation efficiency, selectivity, and pharmacokinetic properties. Furthermore, the application of this technology to other nuclear receptors and "undruggable" targets holds significant potential for the discovery of novel therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available scientific literature. The synthesis and use of these compounds should only be performed by qualified professionals in a research setting.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 4. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

An In-depth Technical Guide to VHL-Recruiting PROTACs for Targeted Protein Degradation: A Case Study with MZ1

For Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The specific molecule "Ch55-O-C3-NH2" is not found in publicly available scientific literature. This guide utilizes the well-characterized and extensively documented PROTAC, MZ1 , as a representative example of a von Hippel-Lindau (VHL) E3 ligase-recruiting degrader. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of similar PROTAC molecules.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3][4] They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[5]

This guide focuses on VHL-recruiting PROTACs, which have emerged as a promising strategy for targeting proteins, including those previously considered "undruggable".[5] The VHL E3 ligase is widely expressed across various tissues, making it a versatile choice for PROTAC development.[5]

MZ1: A Model VHL-Based PROTAC Targeting BRD4

MZ1 is a first-in-class PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the VHL E3 ubiquitin ligase.[6][7] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[8] MZ1 was developed by conjugating a pan-BET inhibitor, JQ1, to a potent and specific VHL ligand.[7]

Mechanism of Action

The primary mechanism of action for MZ1 involves the formation of a cooperative ternary complex between the BRD4 protein, MZ1, and the VHL E3 ligase complex.[6] This proximity induced by MZ1 leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[8][9] The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn leads to anti-proliferative effects in cancer cells.[8]

Quantitative Data for MZ1

The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in cells.

Binding Affinities

The binding affinities of MZ1 for its target BRD4 and the VHL E3 ligase complex, both as binary interactions and as a ternary complex, have been determined using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[10][11]

| Interaction | Method | Binding Affinity (Kd, nM) |

| MZ1 to BRD4 (BD2) | ITC | 15 |

| MZ1 to VHL Complex | ITC | 66 |

| Ternary Complex (BRD4BD2::MZ1::VHL) | ITC | 3.7 |

| MZ1 to BRD2 (BD1/2) | - | 307/228 |

| MZ1 to BRD3 (BD1/2) | - | 119/115 |

| MZ1 to BRD4 (BD1/2) | - | 382/120 |

Data compiled from multiple sources.[7][10]

Cellular Degradation Potency

The cellular activity of MZ1 is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6]

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| HeLa | BRD4 | < 100 | > 90 |

| H661 | BRD4 | 8 | > 90 |

| H838 | BRD4 | 23 | > 90 |

| Mv4-11 | BRD4 | ~11.3 | > 90 |

Data compiled from multiple sources.[7][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5]

Materials:

-

Cell line of interest (e.g., HeLa)

-

PROTAC compound (e.g., MZ1) and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against target protein and loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[12]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]

-

Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[8]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.[8]

Cell Viability Assay

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

-

Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells and incubate for the desired time (e.g., 72 hours).[14]

-

Assay: Equilibrate the plate and the assay reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[14]

-

Measurement: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][11]

Materials:

-

SPR instrument and sensor chips

-

Purified E3 ligase complex (e.g., VHL)

-

Purified target protein (e.g., BRD4 bromodomain)

-

PROTAC compound

-

Running buffer

Procedure:

-

Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[11]

-

Binary Interaction: To measure the binary affinity, flow different concentrations of the PROTAC over the immobilized ligase and measure the binding response.[15]

-

Ternary Interaction: To measure the ternary affinity, pre-incubate a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC. Flow these mixtures over the immobilized ligase and measure the binding response.[11][15]

-

Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd). The cooperativity of ternary complex formation can also be determined.[11]

Signaling Pathways

The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways.

VHL-HIF Signaling Pathway

The VHL E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway.[16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and recognized by VHL, leading to its ubiquitination and proteasomal degradation.[18][19] In hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[17][18] PROTACs that recruit VHL hijack this machinery to degrade their specific target proteins.

Downstream Effects of BRD4 Degradation

The degradation of BRD4 by MZ1 leads to the suppression of key oncogenes, most notably c-Myc. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The downstream effects of BRD4 degradation can be monitored by observing changes in the expression of BRD4-regulated genes and by assessing the phenotypic consequences, such as reduced cell viability.

Conclusion

The development of PROTACs represents a paradigm shift in drug discovery. By hijacking the cell's natural protein disposal machinery, these molecules can target and eliminate proteins that were previously intractable. The VHL-recruiting PROTAC MZ1 serves as an excellent model for understanding the principles of targeted protein degradation. The experimental protocols and data presented in this guide provide a framework for the characterization and development of novel PROTACs for therapeutic applications. As our understanding of the intricacies of PROTAC-mediated degradation deepens, we can expect to see the development of even more potent and selective degraders for a wide range of diseases.

References

- 1. arvinasmedical.com [arvinasmedical.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 4. o2hdiscovery.co [o2hdiscovery.co]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pardon Our Interruption [opnme.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 17. academic.oup.com [academic.oup.com]

- 18. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hanlaboratory.com [hanlaboratory.com]

Preliminary In Vitro Assessment of Ch55-O-C3-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary in vitro assessment based on publicly available data for the parent compound, Ch55. The molecule of interest, Ch55-O-C3-NH2, is understood to be a derivative of Ch55, likely incorporating a linker for further conjugation. As of the writing of this guide, specific in vitro experimental data for this compound is not available in the public domain. The experimental protocols and proposed assessment strategies outlined herein are based on the known biological activities of Ch55 and serve as a technical guide for potential future studies.

Introduction to Ch55 and the this compound Derivative

Ch55 is a potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ).[1][2][3] It displays low affinity for cellular retinoic acid binding protein (CRABP).[1][3] As an RAR agonist, Ch55 has been shown to be a potent inducer of cell differentiation and an inhibitor of cell growth in various cancer cell lines.[1][4]

The "-O-C3-NH2" suffix in this compound denotes a modification of the parent Ch55 molecule. This modification is consistent with the addition of an ether-linked propyl amine chain, a common linker used in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This suggests that this compound is designed to serve as a building block for creating targeted protein degraders, where the Ch55 moiety acts as the warhead to bind to a target protein (via its interaction with RARs) and the amine group provides a point of attachment for a linker connected to an E3 ligase ligand.

In Vitro Biological Activity of Ch55 (Parent Compound)

The following table summarizes the known in vitro biological activities of the parent compound, Ch55, as reported in the scientific literature. This data provides a baseline for understanding the potential activities of its derivatives.

| Cell Line/Assay | Biological Effect | EC50/ED50 | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Induction of Differentiation | 200 nM | [1][2] |

| HL-60 | Differentiation Inducing Activity (NBT reduction) | 0.21 nM | [1] |

| Rabbit Tracheal Epithelial Cells | Inhibition of Squamous Cell Differentiation (Inhibition of Type I Transglutaminase) | 0.02 nM | [1] |

| Rabbit Tracheal Epithelial Cells | Inhibition of Squamous Cell Differentiation (Increase in Cholesterol Sulfate Levels) | 0.03 nM | [1] |

| F9 (Embryonic Carcinoma) | Induction of Differentiation | 0.26 nM | [1] |

| S91 (Melanoma) | Induction of Differentiation | 0.5 nM | [1] |

| 3T6 (Fibroblasts) | Inhibition of Ornithine Decarboxylase Activity | 1 nM | [1] |

Proposed In Vitro Assessment of this compound: Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound, based on the known functions of its parent compound.

Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of this compound for RARα, RARβ, and RARγ.

Methodology: A competitive radioligand binding assay can be employed.

-

Reagents:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

-

Radioligand, e.g., [³H]-all-trans retinoic acid (ATRA).

-

This compound at various concentrations.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate a constant concentration of the RAR LBD with a constant concentration of [³H]-ATRA in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a filter binding assay.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

HL-60 Cell Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into a more mature granulocytic phenotype.[5][6][7][8][9]

Methodology:

-

Cell Culture:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[6]

-

-

Treatment:

-

Seed HL-60 cells at a density of 2 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound for a period of 5 days.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA or Ch55).

-

-

Assessment of Differentiation:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated granulocytes produce superoxide (B77818) radicals that reduce NBT to a blue formazan (B1609692) precipitate.

-

After the treatment period, incubate the cells with NBT solution and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

-

Count the percentage of blue-black formazan-positive cells under a light microscope.[6]

-

-

Flow Cytometry for CD11b Expression: CD11b is a cell surface marker that is upregulated during granulocytic differentiation.

-

-

Data Analysis:

-

Plot the percentage of differentiated cells against the concentration of this compound.

-

Determine the EC50 value, the concentration that induces 50% of the maximal differentiation response.

-

Visualizations: Signaling Pathways and Experimental Workflows

Retinoid Acid Receptor (RAR) Signaling Pathway

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Proposed In Vitro Assessment Workflow for this compound

Caption: Proposed workflow for the in vitro assessment of this compound.

Conceptual Diagram of a this compound-based PROTAC

Caption: Conceptual diagram of a PROTAC utilizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ch55 | RAR-α/RAR-β Agonist | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthetic retinoids, retinobenzoic acids, Am80, Am580 and Ch55 regulate morphogenesis in chick limb bud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

Unraveling the Identity of Ch55-O-C3-NH2: A Search for a Novel Molecule

The initial investigation into the compound designated "Ch55-O-C3-NH2" has revealed a significant challenge: this identifier does not correspond to any known or publicly documented molecule in existing chemical and biological databases. Extensive searches have failed to yield any information regarding its properties, biological role, or involvement in cellular pathways.

This lack of information suggests several possibilities:

-

Internal or Proprietary Nomenclature: "this compound" may be an internal, non-standardized code used within a specific research institution or company for a novel or proprietary compound. Such identifiers are common during the drug discovery and development process before a public or systematic name is assigned.

-

A Component of a Larger Entity: The designation could refer to a specific fragment or modification of a larger, more complex molecule, and as such, would not be indexed independently.

-

Typographical Error: There is a possibility that the provided name contains a typographical error, which is preventing its identification in scientific literature and databases.

Without a verifiable chemical structure or a link to published research, it is not possible to provide the requested in-depth technical guide on the role of "this compound" in cellular pathways. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways are contingent on the availability of foundational scientific data.

An In-depth Technical Guide on the Core Solubility and Stability Properties of Ch55-O-C3-NH2 (3β-(3-aminopropoxy)cholest-5-ene)

Disclaimer: The chemical identifier "Ch55-O-C3-NH2" does not correspond to a standard, publicly indexed chemical name. Based on a systematic deconstruction of the nomenclature, this guide assumes the intended molecule is 3β-(3-aminopropoxy)cholest-5-ene , a derivative of cholesterol. All data and protocols presented herein are based on the known properties of the cholesterol scaffold, analogous cationic lipids, and aminopropyl ether moieties, as direct experimental data for the specified molecule is not available in the public domain.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated solubility and stability characteristics of 3β-(3-aminopropoxy)cholest-5-ene.

Executive Summary

3β-(3-aminopropoxy)cholest-5-ene is a cationic amphiphilic molecule derived from cholesterol. The bulky, hydrophobic sterol backbone constitutes the lipophilic domain, while the aminopropyl ether group at the 3β position serves as a polar, cationic headgroup. This structure is characteristic of cationic lipids designed for applications such as gene delivery, where the molecule's solubility and stability are critical determinants of its efficacy and shelf-life. This document outlines the expected physicochemical properties of this compound, provides detailed protocols for their experimental determination, and visualizes relevant workflows and pathways.

Predicted Solubility Properties

The solubility of 3β-(3-aminopropoxy)cholest-5-ene is expected to be highly dependent on the solvent's polarity and the pH of aqueous media. The large, nonpolar cholesterol backbone will dominate its solubility profile, rendering it largely insoluble in water. However, the terminal primary amine group (pKa ~9-10) will be protonated in acidic to neutral aqueous solutions, introducing a positive charge that can enhance its dispersibility in water, likely leading to the formation of micelles or liposomes rather than a true solution.

Table 1: Predicted Solubility of 3β-(3-aminopropoxy)cholest-5-ene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Aqueous | Water, PBS (pH 7.4) | Insoluble to Very Poorly Soluble | The parent molecule, cholesterol, is practically insoluble in water[1]. The addition of a single amino group is insufficient to overcome the hydrophobicity of the C27 sterol core. |

| Aqueous (Acidic) | 0.1 M HCl, Acetate Buffer (pH 4-5) | Poorly Soluble (likely forms dispersions) | Protonation of the primary amine to form an ammonium (B1175870) salt will increase interaction with water. Cationic cholesterol derivatives often form liposomes or nanoparticles in aqueous buffers[2]. |

| Polar Aprotic | DMSO, DMF | Moderately to Freely Soluble | These solvents can solvate both the hydrophobic backbone and the polar headgroup. |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Cholesterol itself is slightly soluble in ethanol[1]. The polar headgroup will improve this solubility. |

| Nonpolar / Halogenated | Chloroform, Dichloromethane, Ether | Freely Soluble | Cholesterol is readily soluble in these solvents[1]. The lipophilic nature of the sterol backbone will dictate high solubility in nonpolar organic solvents. |

Predicted Stability Properties

The stability of 3β-(3-aminopropoxy)cholest-5-ene will be influenced by its susceptibility to oxidation and hydrolysis. The core cholesterol structure is generally stable but can undergo oxidation, particularly at the C-5 double bond and the allylic C-7 position[3]. The ether linkage is typically stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

Table 2: Predicted Stability Profile of 3β-(3-aminopropoxy)cholest-5-ene

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale & Supporting Evidence |

| Temperature | Oxidation | Stable at -20°C to 4°C for extended periods. Potential for slow oxidation at room temperature and above. | Cholesterol standards are stable for at least 7 days in solution at temperatures up to 23°C[3]. Long-term storage should be at low temperatures. |

| pH | Acid-catalyzed ether hydrolysis | Stable in neutral to basic conditions (pH 7-10). Potentially slow degradation under strongly acidic conditions (pH < 2). | The ether bond is generally resistant to hydrolysis. Triazole-linked cholesterol conjugates are noted for their enhanced stability against metabolic degradation[4]. |

| Light (UV) | Photo-oxidation | Potentially susceptible to degradation upon prolonged exposure to UV light. | Cholesterol is known to be susceptible to photo-oxidation, leading to various oxidized products (oxysterols). |

| Oxidizing Agents | Oxidation of alkene and amine | Susceptible to degradation in the presence of strong oxidizing agents or atmospheric oxygen over time. | The C-5 double bond in the cholesterol ring is a site for oxidation. |

Experimental Protocols

The following sections detail generalized protocols for the experimental determination of solubility and stability for novel cholesterol derivatives like 3β-(3-aminopropoxy)cholest-5-ene.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound in various solvents.

Materials:

-

3β-(3-aminopropoxy)cholest-5-ene

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Chloroform)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or HPLC-MS system

Methodology:

-

Add an excess amount of the compound to a vial (e.g., 5-10 mg).

-

Add a known volume of the selected solvent (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

After shaking, let the vials stand for 1 hour to allow for sedimentation of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility.

Protocol for Chemical Stability Assessment (Forced Degradation)

This protocol uses exaggerated storage conditions to accelerate degradation and identify potential degradation pathways.

Materials:

-

Stock solution of 3β-(3-aminopropoxy)cholest-5-ene in a suitable solvent (e.g., acetonitrile/water).

-

Reagents for stress conditions: 1 M HCl, 1 M NaOH, 3% H₂O₂.

-

Temperature-controlled ovens, water baths, and a photostability chamber.

-

HPLC-UV/MS system for analysis.

Methodology:

-

Preparation: Prepare several aliquots of the stock solution (e.g., at 1 mg/mL).

-

Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

-

Thermal Degradation: Store aliquots of the stock solution at 60°C in an oven, protected from light, for 1, 3, and 7 days.

-

Photostability: Expose aliquots to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically a gradient method). Quantify the remaining parent compound and identify any major degradation products using mass spectrometry.

Visualizations

Logical Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Postulated Role in Cellular Gene Delivery Pathway

Cationic cholesterol derivatives are primarily used to deliver nucleic acids (like DNA or siRNA) into cells. The following diagram illustrates the general endocytic pathway they are expected to follow.

Caption: General pathway for cationic lipid-mediated gene delivery.

References

Probing the Isotype Specificity of Retinoid X Receptor Ligands: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Reference Compound Analysis: Due to the absence of publicly available data for the compound "Ch55-O-C3-NH2," this guide utilizes well-characterized, isotype-selective Retinoic Acid Receptor (RAR) agonists as representative examples to illustrate the principles and methodologies for assessing RAR specificity. The compounds featured are AM580 (RARα-selective) , CD2314 (RARβ-selective) , and CD437 (RARγ-selective) .

Introduction to Retinoic Acid Receptor Specificity

Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. They play a crucial role in a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] There are three main isotypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene. These isotypes exhibit differential tissue distribution and can mediate distinct biological effects. Therefore, the development of synthetic ligands, or retinoids, with high affinity and specificity for a particular RAR isotype is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This guide provides a technical overview of the experimental approaches used to characterize the specificity of a compound for RARs.

Quantitative Assessment of RAR Specificity

The specificity of a compound for different RAR isotypes is primarily determined through two types of in vitro assays: competitive binding assays and functional transactivation assays.

Competitive Binding Assays

Competitive binding assays directly measure the affinity of a test compound for the ligand-binding domain (LBD) of each RAR isotype. This is typically achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The data is often presented as the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

Functional Transactivation Assays

Functional transactivation assays measure the ability of a compound to activate the transcriptional activity of a specific RAR isotype. These assays are typically cell-based and utilize a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The potency of a compound is determined by its effective concentration to elicit a half-maximal response (EC50), with lower values indicating greater potency.

Summary of Specificity Data for Representative RAR Agonists

The following table summarizes the binding affinities and functional potencies of the representative RAR-selective agonists.

| Compound | Target Selectivity | Assay Type | RARα | RARβ | RARγ |

| AM580 | RARα | Binding Affinity (IC50) | 8 nM[2] | - | - |

| Transactivation (EC50) | 0.36 nM[1] | 24.6 nM[1] | 27.9 nM[1] | ||

| CD2314 | RARβ | Binding Affinity (Kd) | >3760 nM[3] | 145 nM[3] | No binding detected |

| Transactivation (IC50) | - | 3.0 µM (HNSCC 22B cells) | - | ||

| CD437 | RARγ | Binding & Transactivation | Identified as RARγ-selective[4] | - | - |

| Growth Inhibition (IC50) | 3 µM (A549 cells)[5] | - | - |

Note: The specific cell lines and assay conditions can influence the absolute values. The data presented is for comparative purposes to illustrate isotype selectivity.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific RAR isotype.

Materials:

-

Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)

-

Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)

-

Unlabeled test compound

-

Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd for the receptor.

-

Incubation: In a 96-well plate, combine the recombinant RAR-LBD, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

-

Equilibration: Incubate the plate at 4°C for a sufficient period (e.g., 2-4 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that retain the receptor-ligand complex.

-

Quantification: Quantify the amount of bound radioactivity for each sample using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

RAR Transactivation Assay using a Luciferase Reporter

This protocol describes a cell-based assay to measure the functional activity of a test compound as an RAR agonist.

Materials:

-

A mammalian cell line (e.g., HEK293)

-

An expression vector for the full-length human RARα, RARβ, or RARγ

-

A luciferase reporter vector containing multiple copies of a retinoic acid response element (RARE) upstream of the luciferase gene

-

A transfection reagent

-

Cell culture medium

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the mammalian cells in appropriate media. Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.

-

Cell Plating: After transfection, plate the cells into 96-well plates and allow them to attach and recover.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known RAR agonist).

-

Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and luciferase gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the fold induction of luciferase activity against the logarithm of the test compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the experimental workflows.

Caption: Canonical RAR signaling pathway.

Caption: Workflow for determining RAR specificity.

Conclusion

The determination of a compound's specificity for RAR isotypes is a critical step in the development of targeted retinoid-based therapeutics. A combination of competitive binding assays and functional transactivation assays provides a comprehensive profile of a compound's affinity and potency at each RAR isotype. The methodologies and data presented in this guide, using well-characterized selective agonists as examples, offer a robust framework for researchers to assess the specificity of their own compounds of interest.

References

Methodological & Application

Application Notes and Protocols for Ch55-O-C3-NH2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55-O-C3-NH2 is a high-affinity ligand for the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis.[1][2] In its standalone form, Ch55 is a potent RAR agonist.[1] However, the "O-C3-NH2" modification provides a crucial linker with a terminal amine group, enabling its conjugation to other molecules. This functional handle makes this compound a valuable chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][3]

PROTACs and SNIPERs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] A PROTAC/SNIPER based on this compound would consist of the Ch55 moiety to bind to RAR, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL for PROTACs, or cIAP1 for SNIPERs).[1][3][4] This ternary complex formation between RAR, the degrader molecule, and the E3 ligase leads to the ubiquitination of RAR, marking it for degradation by the proteasome.[4][5]

These application notes provide a comprehensive protocol for the use of this compound as a component in a PROTAC/SNIPER strategy to induce the degradation of RAR in cell culture.

Mechanism of Action: SNIPER-mediated RAR Degradation

This compound serves as the target-binding ligand in a SNIPER designed to degrade RAR. When conjugated to an IAP ligand, such as Bestatin, the resulting chimeric molecule can induce the degradation of RAR. The mechanism is as follows:

-

Ternary Complex Formation : The SNIPER molecule, containing the this compound moiety, enters the cell and simultaneously binds to the Retinoic Acid Receptor (RAR) and the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.

-

Ubiquitination : The proximity induced by the SNIPER facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of RAR.

-

Proteasomal Degradation : The polyubiquitinated RAR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of RAR.

Caption: Mechanism of a this compound-based SNIPER.

Data Presentation

The following tables summarize the expected quantitative data for a representative RAR degrader constructed using this compound. It is important to note that specific values such as DC₅₀ and Dₘₐₓ will be dependent on the specific linker and E3 ligase ligand used, as well as the cell line being tested. The data presented here is based on published information for a known RAR SNIPER and serves as a representative example.[3][6]

Table 1: In Vitro Degradation of RARα by a Representative this compound-based SNIPER

| Parameter | Cell Line | Value | Time Point |

| Concentration Range | HT1080 | 1 - 30 µM | 24 hours |

| DC₅₀ (Hypothetical) | HT1080 | ~5 µM | 24 hours |

| Dₘₐₓ (Hypothetical) | HT1080 | >80% | 24 hours |

Note: DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.

Table 2: Time-Course of RARα Degradation by a Representative this compound-based SNIPER at a Fixed Concentration (e.g., 10 µM)

| Time Point | Cell Line | % RARα Degradation (Hypothetical) |

| 4 hours | HT1080 | ~20% |

| 8 hours | HT1080 | ~45% |

| 16 hours | HT1080 | ~70% |

| 24 hours | HT1080 | >80% |

Experimental Protocols

The following protocols provide a general framework for utilizing a this compound-based degrader in cell culture. Optimization of cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental goals.

General Experimental Workflow

Caption: Experimental Workflow for a this compound-based Degrader.

Cell Culture and Seeding

-

Materials:

-

Appropriate cell line (e.g., HT1080, MCF-7, or other RAR-expressing cells)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Multi-well plates (6-well for Western Blot, 96-well for viability assays)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 2-5 x 10⁵ cells per well. For a 96-well plate, 5,000-10,000 cells per well is common.

-

Allow cells to adhere and grow for 24 hours before treatment.

-

Preparation and Treatment with this compound-based Degrader

-

Materials:

-

This compound-based degrader

-

DMSO (or other appropriate solvent)

-

Complete cell culture medium

-

-

Protocol:

-

Prepare a stock solution of the degrader (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

-

On the day of the experiment, prepare serial dilutions of the degrader in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest degrader treatment.

-

Aspirate the medium from the seeded cells and replace it with the medium containing the degrader or vehicle control.

-

Western Blot Analysis for RAR Degradation

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RARα and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Protocol:

-

After the desired incubation time, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer and collect the lysate.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with the loading control antibody.

-

Quantify band intensities to determine the percentage of RAR degradation relative to the vehicle control.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Materials:

-

96-well white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with the degrader as described above.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

RAR Signaling Pathway

Degradation of RAR will impact its downstream signaling pathways. RARs are nuclear receptors that, upon binding to retinoic acid, heterodimerize with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. These target genes are involved in critical cellular processes.

References

- 1. Design, synthesis and biological evaluation of nuclear receptor-degradation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bivalent Ligands for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC RAR Degrader-1 | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]

Application Notes and Protocols: Synthesis and Evaluation of CD13-Targeting SNIPERs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes small molecules to eliminate pathogenic proteins rather than merely inhibiting them.[1][2] One prominent class of these molecules is the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) .[3][4] SNIPERs are chimeric molecules designed to hijack the cellular ubiquitin-proteasome system. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker connecting the two.[][6][7] This tripartite structure facilitates the formation of a ternary complex between the target protein and the IAP E3 ligase (e.g., cIAP1), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8]

This document outlines the principles for creating a SNIPER molecule designed to degrade Aminopeptidase N (CD13). This SNIPER is conceptually synthesized by linking Bestatin , a known inhibitor of CD13, to an IAP ligand such as Ch55-O-C3-NH2 .[9][10][11][12][13] Bestatin serves as the "warhead" to target CD13, while the IAP ligand recruits the degradation machinery.

Principle of Synthesis

The synthesis of a Bestatin-based SNIPER involves the chemical conjugation of the Bestatin molecule to the IAP ligand via a linker. The specific IAP ligand mentioned, this compound, provides a terminal primary amine (-NH2) on a three-carbon (C3) linker, which is a common functional group for conjugation. Bestatin contains a carboxylic acid (-COOH) group that can be activated to react with the amine.

The most common chemical reaction for this purpose is amide bond formation . The general principle involves:

-

Activation of the Carboxylic Acid : The carboxylic acid group on Bestatin is activated using a coupling reagent (e.g., HATU, HOBt/EDC) to form a more reactive intermediate.

-

Nucleophilic Attack : The primary amine of the IAP ligand's linker (this compound) acts as a nucleophile, attacking the activated carbonyl carbon of Bestatin.

-

Amide Bond Formation : This reaction forms a stable amide bond, covalently linking the two ligands and creating the final SNIPER molecule.

-

Purification : The final product is purified from unreacted starting materials and byproducts, typically using techniques like high-performance liquid chromatography (HPLC).

-

Characterization : The structure and purity of the synthesized SNIPER are confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Note: The synthesis of such compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.

Mechanism of Action: SNIPER-Mediated CD13 Degradation

The synthesized Bestatin-SNIPER leverages the cell's natural protein disposal system. Upon entering a cell, the molecule simultaneously binds to the target protein (CD13) via its Bestatin moiety and to an IAP E3 ligase (e.g., cIAP1) via its IAP ligand moiety. This proximity induces the formation of a ternary complex, which is the critical step for initiating protein degradation. Once the complex is formed, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the CD13 protein. This polyubiquitination acts as a molecular tag, marking CD13 for recognition and degradation by the 26S proteasome. The SNIPER molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4][8]

Caption: Mechanism of SNIPER-mediated degradation of the target protein CD13.

Experimental Protocols for Evaluation

The following protocols provide a framework for assessing the biological activity of the synthesized Bestatin-SNIPER.

Protocol 1: Western Blot for CD13 Degradation

This protocol is used to visually and quantitatively assess the reduction in cellular CD13 protein levels following treatment with the SNIPER.

-

Cell Culture : Culture a CD13-positive cancer cell line (e.g., HT-1080) in appropriate media until they reach 70-80% confluency in 6-well plates.

-

Compound Treatment : Treat the cells with increasing concentrations of the Bestatin-SNIPER (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a SNIPER with an inactive warhead).

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CD13 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities using software like ImageJ. Normalize the CD13 band intensity to the loading control. Calculate the percentage of CD13 degradation relative to the vehicle control.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of CD13 degradation on cell proliferation and viability.

-

Cell Seeding : Seed a CD13-positive cell line in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Add a range of concentrations of the Bestatin-SNIPER to the wells. Include vehicle control and positive control (e.g., a known cytotoxic agent) wells.

-

Incubation : Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell growth to become apparent.

-

Viability Measurement :

-

MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.

-

CellTiter-Glo® Assay : Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity, and read the luminescence on a plate reader.

-

-

Analysis : Convert the absorbance or luminescence readings to percentage of cell viability relative to the vehicle control. Plot the data to determine the concentration that causes 50% growth inhibition (GI50).

Experimental Workflow Visualization

The logical flow from initial compound testing to functional outcome assessment is critical for systematic evaluation.

Caption: Standard workflow for evaluating a novel SNIPER molecule.

Data Presentation

Quantitative data from the evaluation experiments should be summarized clearly to allow for easy comparison and interpretation.

Table 1: CD13 Protein Degradation Efficacy

This table summarizes the degradation concentration 50 (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation (Dmax).

| Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| Bestatin-SNIPER | HT-1080 | 24 | 25 | >95 |

| Negative Control | HT-1080 | 24 | >10,000 | <10 |

| Bestatin (alone) | HT-1080 | 24 | N/A | No degradation |

| IAP Ligand (alone) | HT-1080 | 24 | N/A | No degradation |

Data are representative examples.

Table 2: Anti-proliferative Activity

This table summarizes the growth inhibition 50 (GI50), the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Treatment Time (h) | GI50 (nM) |

| Bestatin-SNIPER | HT-1080 | 72 | 45 |

| Negative Control | HT-1080 | 72 | >10,000 |

| Bestatin (alone) | HT-1080 | 72 | >10,000 |

Data are representative examples.

Conclusion

The development of SNIPERs, such as the one described using Bestatin and an IAP ligand, represents a powerful approach to target and eliminate disease-relevant proteins like CD13. By hijacking the IAP E3 ligase machinery, these molecules can induce potent and catalytic degradation of their targets. The protocols and workflows outlined here provide a comprehensive guide for the biological evaluation of such compounds, from initial assessment of protein knockdown to determination of their functional consequences on cell viability. This methodology is central to advancing novel protein degraders through the drug discovery pipeline.

References

- 1. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Bestatin (Ubenimex) | CD13 inhibitor, LTA4H inhibitor | Probechem Biochemicals [probechem.com]

- 12. adooq.com [adooq.com]

- 13. scbt.com [scbt.com]

Application Notes and Protocols: Ch55-O-C3-NH2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55-O-C3-NH2 is a synthetic ligand targeting the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis. In the context of cancer research, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents are designed to selectively eliminate cancer-promoting proteins by harnessing the cell's own protein degradation machinery.

Specifically, this compound acts as the targeting arm of a PROTAC molecule, guiding it to RAR. Once bound, the PROTAC recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the RAR protein by the proteasome. This targeted degradation strategy offers a promising approach to overcome resistance mechanisms associated with traditional inhibitor-based therapies. One notable example of a PROTAC utilizing this ligand is PROTAC RAR Degrader-1 , a type of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that effectively degrades RARα.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound-based PROTACs in cancer research, with a focus on "PROTAC RAR Degrader-1."

Applications in Cancer Research

The primary application of this compound in cancer research is as a building block for the synthesis of RAR-targeting PROTACs. These PROTACs are valuable tools for:

-

Inducing Targeted Degradation of RARα: In cancer cells where RARα signaling is dysregulated, PROTACs containing this compound can effectively reduce the levels of the RARα protein.

-

Investigating the Role of RAR in Cancer Biology: By selectively degrading RAR, researchers can study its downstream effects on signaling pathways, gene expression, and cellular phenotypes in various cancer models.

-

Developing Novel Anti-Cancer Therapeutics: RAR-degrading PROTACs represent a potential therapeutic strategy for cancers dependent on or sensitive to RAR signaling.

Quantitative Data

The following table summarizes the available quantitative data for the activity of PROTAC RAR Degrader-1, which incorporates the this compound ligand.